
4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a phenyl group and a sulfonyl group attached to a methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the piperidine derivative with the ethanone moiety under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(4-Methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The phenyl and piperidine moieties contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Methylphenyl)-2-piperidinone: Similar structure but lacks the sulfonyl group.
1-(4-Methylphenyl)sulfonyl-2-piperidinone: Similar but with a different substitution pattern on the piperidine ring.
3-Phenylpiperidine: Lacks the sulfonyl and ethanone groups.
Uniqueness: 1-[1-(4-Methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone is unique due to the combination of its sulfonyl, phenyl, and piperidine moieties, which confer specific chemical and biological properties not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of 1-[1-(4-methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
22940-55-2 |
|---|---|
Molecular Formula |
C20H23NO3S |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone |
InChI |
InChI=1S/C20H23NO3S/c1-16-9-11-19(12-10-16)25(23,24)21-14-6-13-20(15-21,17(2)22)18-7-4-3-5-8-18/h3-5,7-12H,6,13-15H2,1-2H3 |
InChI Key |
NLCBHXPETNNAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)(C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






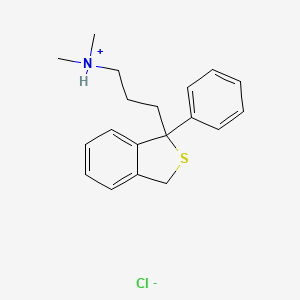
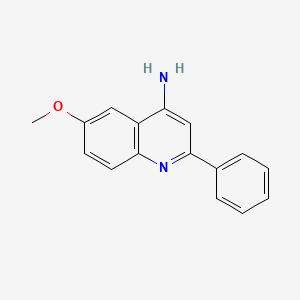

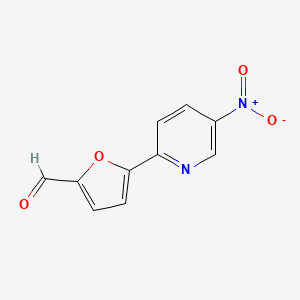
![[2-(4-Methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate](/img/structure/B13744327.png)
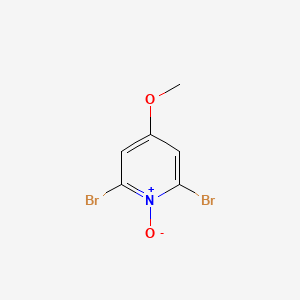
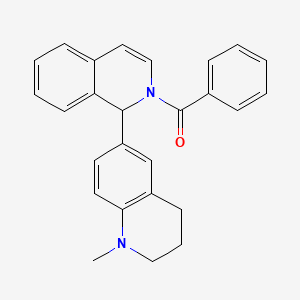

![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)
![[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B13744359.png)
